molecular formula C18H19NOS B1215667 N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine CAS No. 116817-13-1

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine

Cat. No.: B1215667
CAS No.: 116817-13-1
M. Wt: 297.4 g/mol
InChI Key: ZEUITGRIYCTCEM-UHFFFAOYSA-N
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Description

Duloxetine is a member of thiophenes. It has a role as an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor.

Mechanism of Action

Target of Action

The primary targets of (±)-Duloxetine are still under investigation. These interactions play a crucial role in the compound’s therapeutic effects .

Mode of Action

The mode of action of (±)-Duloxetine involves its interaction with its targets, leading to various changes at the cellular level. The compound binds to its targets, altering their function and triggering a cascade of biochemical reactions .

Biochemical Pathways

(±)-Duloxetine affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. These effects can include changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (±)-Duloxetine are crucial for understanding its bioavailability and therapeutic effects. These properties determine how the compound is absorbed into the body, distributed to its sites of action, metabolized, and ultimately excreted .

Result of Action

The molecular and cellular effects of (±)-Duloxetine’s action are diverse and depend on the specific targets and pathways affected. These effects can include changes in cellular function, alterations in gene expression, and modulation of signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (±)-Duloxetine. These factors can include temperature, pH, and the presence of other compounds or substances. Changes in these environmental factors can alter the compound’s stability, its interactions with its targets, and its overall therapeutic effects .

Properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUITGRIYCTCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861238
Record name (±)-Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116817-13-1
Record name (±)-Duloxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116817-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racemic Duloxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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